4-(Benzyloxy)-2,6-difluorobenzaldehyde CAS number
4-(Benzyloxy)-2,6-difluorobenzaldehyde CAS number
An In-depth Technical Guide to 4-(Benzyloxy)-2,6-difluorobenzaldehyde: A Strategic Building Block in Modern Drug Discovery
Introduction
4-(Benzyloxy)-2,6-difluorobenzaldehyde, identified by the CAS number 918524-93-3 , is a highly versatile synthetic intermediate that has garnered significant interest within the medicinal chemistry and drug development sectors.[1][2][3] Its molecular architecture is a strategic amalgamation of three key functional moieties: a reactive aldehyde, a stable yet cleavable benzyloxy protecting group, and a difluorinated aromatic ring. This unique combination provides a powerful scaffold for the synthesis of complex, biologically active molecules.
The presence of two fluorine atoms at the ortho-positions to the aldehyde profoundly influences the molecule's electronic properties and conformational rigidity. In drug design, strategic fluorination is a well-established method to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. The benzyloxy group serves as an effective protecting group for the para-phenolic hydroxyl, allowing for selective reactions at the aldehyde functionality before its potential deprotection to reveal a new reactive site. Consequently, this compound serves as a pivotal precursor for novel therapeutics, particularly in the fields of oncology and neuropharmacology.[4][5] This guide provides an in-depth exploration of its synthesis, characterization, applications, and core synthetic utility for researchers and drug development professionals.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in synthetic chemistry. The key properties of 4-(Benzyloxy)-2,6-difluorobenzaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 918524-93-3 | [1][2][3] |
| Molecular Formula | C₁₄H₁₀F₂O₂ | [1][2] |
| Molecular Weight | 248.225 g/mol | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 338.9 ± 37.0 °C at 760 mmHg | [1][2] |
| Appearance | Typically a solid | [6] |
| Purity | Commercially available at ≥97% | [3] |
| Storage | 2-8°C under an inert atmosphere | [7] |
Synthesis and Mechanistic Rationale
The most common and efficient route to 4-(Benzyloxy)-2,6-difluorobenzaldehyde is through a Williamson ether synthesis. This method is widely adopted due to its high yield, operational simplicity, and the ready availability of starting materials.
Causality Behind Experimental Choices:
-
Starting Material: 2,6-Difluoro-4-hydroxybenzaldehyde is the logical precursor. The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a mild base.
-
Base: Potassium carbonate (K₂CO₃) is the base of choice. It is strong enough to deprotonate the phenol, forming a reactive phenoxide, but not so strong as to promote side reactions with the aldehyde or the solvent. Its insolubility in some organic solvents can drive the reaction forward as the soluble phenoxide is formed.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal.[8] These solvents effectively solvate the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the rate of the Sₙ2 reaction.
-
Alkylating Agent: Benzyl bromide or benzyl chloride is used as the source of the benzyl group. Benzyl halides are excellent Sₙ2 substrates due to the stability of the incipient carbocation in the transition state.
-
Temperature: The reaction is typically performed at a moderately elevated temperature (e.g., 70°C) to ensure a reasonable reaction rate without causing decomposition of the reactants or products.[9]
Detailed Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,6-difluoro-4-hydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a stirrable suspension (approx. 5-10 mL per gram of aldehyde).
-
Reagent Addition: While stirring under a nitrogen atmosphere, add benzyl bromide (1.05 eq.) dropwise to the suspension at room temperature.
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Reaction Execution: Heat the reaction mixture to 70°C and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing cold water (approx. 10 times the volume of DMF). This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.
-
Purification: Dry the crude solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water, or purified by column chromatography on silica gel.[9]
Visualization of Synthesis
Caption: Synthetic workflow for 4-(Benzyloxy)-2,6-difluorobenzaldehyde.
Spectroscopic Characterization (Self-Validating System)
While specific experimental spectra are not always publicly available, the structure of 4-(Benzyloxy)-2,6-difluorobenzaldehyde allows for reliable prediction of its key spectroscopic features.[4] This predictive analysis serves as a self-validating system for the synthetic protocol.
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The aldehydic proton should appear as a singlet or a finely split multiplet far downfield (~10.0-10.3 ppm). The benzylic protons (-CH₂-) will present as a sharp singlet around 5.1-5.2 ppm. The aromatic protons of the benzyl group will appear in the 7.3-7.5 ppm region. The two equivalent aromatic protons on the difluorobenzaldehyde ring will appear as a doublet (due to coupling with fluorine) in the 6.7-6.9 ppm range.
-
¹³C NMR: Key signals would include the aldehyde carbonyl carbon (~185-190 ppm), carbons attached to fluorine exhibiting large C-F coupling constants, the benzylic carbon (~70-72 ppm), and various aromatic carbons.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 248.22, consistent with the molecular weight.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde will be prominent around 1690-1710 cm⁻¹. C-O-C ether stretches will appear around 1250 cm⁻¹ and 1050 cm⁻¹, and C-F stretches will be visible in the 1100-1300 cm⁻¹ region.
Core Applications in Drug Discovery
The true value of 4-(Benzyloxy)-2,6-difluorobenzaldehyde lies in its application as a versatile scaffold for synthesizing targeted therapeutic agents.
Oncology: Inhibition of Aldehyde Dehydrogenase (ALDH)
A primary area of application is in the development of inhibitors for aldehyde dehydrogenase (ALDH), specifically the ALDH1A3 isoform.[5][9] ALDH1A3 is overexpressed in various cancers, including non-small cell lung cancer, and is a key enzyme in cancer stem cells (CSCs). It contributes to chemoresistance and poor patient prognosis by converting retinal to retinoic acid (RA), a signaling molecule that regulates cell differentiation and proliferation.
Derivatives synthesized from 4-(Benzyloxy)-2,6-difluorobenzaldehyde have been shown to be potent and selective inhibitors of ALDH1A3.[9] The aldehyde group can be transformed into various pharmacophores that interact with the enzyme's active site, while the difluorobenzyloxy moiety can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties.[6] By inhibiting ALDH1A3, these compounds can disrupt retinoic acid signaling, potentially reducing tumor growth and overcoming resistance to conventional chemotherapy.
Caption: Inhibition of the ALDH1A3-Retinoic Acid signaling pathway.
Neurodegenerative Diseases
The benzyloxy-substituted aromatic motif is also prevalent in scaffolds designed to treat neurodegenerative disorders. For instance, related benzyloxy chalcones and benzothiazole derivatives have been investigated as multifunctional agents targeting pathways relevant to Alzheimer's and Parkinson's disease.[4] These molecules often aim to inhibit enzymes like monoamine oxidase B (MAO-B) or prevent the aggregation of amyloid-beta peptides. The 4-(Benzyloxy)-2,6-difluorobenzaldehyde core provides a robust starting point for creating new chemical entities in this therapeutic area.
Key Synthetic Transformations
The aldehyde group is a hub for a vast array of chemical transformations, making this scaffold exceptionally useful for building molecular diversity.
Caption: Key synthetic transformations of the aldehyde group.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this exact compound may require sourcing from the supplier, data from structurally related benzaldehydes (e.g., 2,6-difluorobenzaldehyde) provide a strong basis for safe handling protocols.[10][11][12]
-
Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][13]
-
Precautions for Safe Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
4-(Benzyloxy)-2,6-difluorobenzaldehyde is more than a simple chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to synthesize novel and complex molecules with significant therapeutic potential. Its trifunctional nature offers a robust platform for developing targeted inhibitors for oncology and for exploring new treatments for neurodegenerative diseases. The synthetic accessibility, coupled with the predictable reactivity of its aldehyde group, ensures its continued and expanding role in the landscape of modern drug discovery.
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4-(Benzyloxy)-2,6-difluorobenzaldehyde Price from Supplier Brand Elsa Biotechnology Co., Ltd. on Chemsrc.com. (2017). Chemsrc.com. [Link]
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4-(Benzyloxy)-2,6-difluorobenzaldehyde (C007B-519815). Cenmed Enterprises. [Link]
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2,6-Difluorobenzaldehyde Safety Data Sheet. Fisher Scientific. [Link]
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Synthesis of 4-benzyloxy-3,5-difluorobenzaldehyde. PrepChem.com. [Link]
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2,6-Difluorobenzaldehyde, 98%. SLS - Scientific Laboratory Supplies. [Link]
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4-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]
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4-benzyloxy-2,6-dichlorobenzaldehyde. Chemsrc. [Link]
- Process for the preparation of difluorobenzaldehydes.
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Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
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